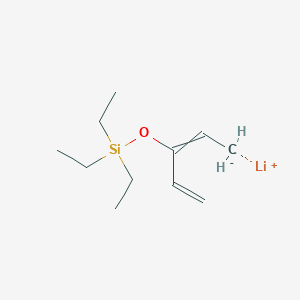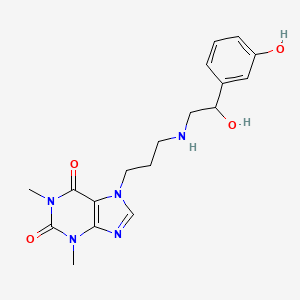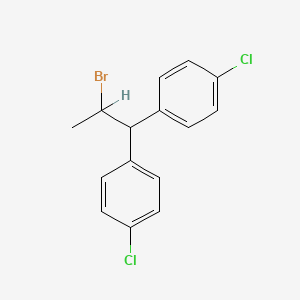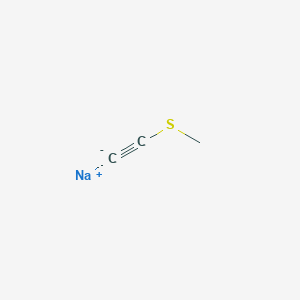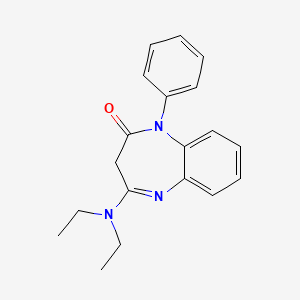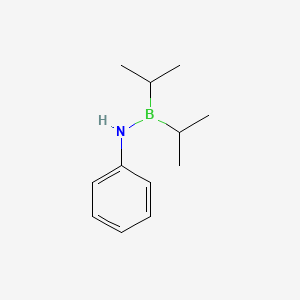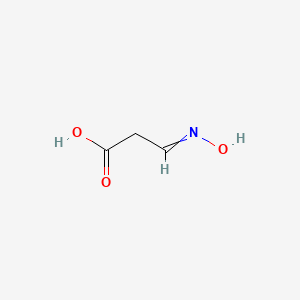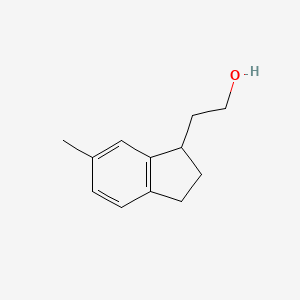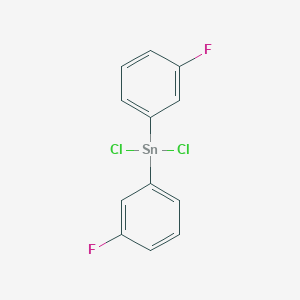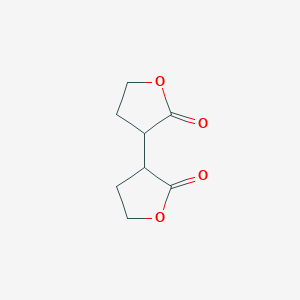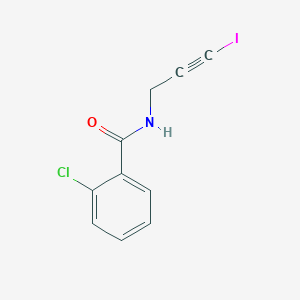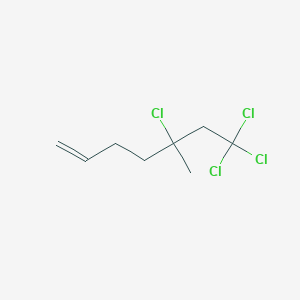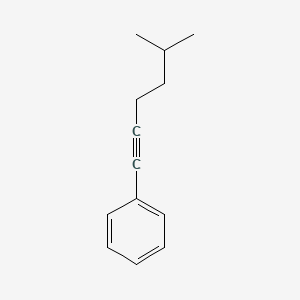
(5-Methylhex-1-YN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylhex-1-YN-1-YL)benzene is an organic compound with the molecular formula C13H16. It consists of a benzene ring substituted with a 5-methylhex-1-yn-1-yl group. This compound is notable for its unique structure, which includes a triple bond and an aromatic ring, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylhex-1-YN-1-YL)benzene typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the recycling of catalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-Methylhex-1-YN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Scientific Research Applications
(5-Methylhex-1-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylhex-1-YN-1-YL)benzene involves its interaction with various molecular targets and pathways. The triple bond and aromatic ring allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(5-Methylhex-1-YN-1-YL)benzene: Unique due to its specific substitution pattern and the presence of both a triple bond and an aromatic ring.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar in structure but lacks the methylhexyl substitution.
Toluene: A simple aromatic compound with a methyl group attached to the benzene ring, lacks the alkyne functionality.
Uniqueness
This compound stands out due to its combination of an aromatic ring and a substituted alkyne, which imparts unique chemical properties and reactivity. This makes it a valuable compound for studying the interplay between aromaticity and alkyne chemistry.
Properties
CAS No. |
62707-15-7 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
5-methylhex-1-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-12(2)8-6-7-11-13-9-4-3-5-10-13/h3-5,9-10,12H,6,8H2,1-2H3 |
InChI Key |
YDCGPQFXVKRWLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


